molecular formula C7H14N2S B2774433 3-Methylpiperidine-1-carbothioamide CAS No. 954271-12-6

3-Methylpiperidine-1-carbothioamide

Cat. No.: B2774433
CAS No.: 954271-12-6
M. Wt: 158.26
InChI Key: FBICUCVLNVRHCE-UHFFFAOYSA-N
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Description

3-Methylpiperidine-1-carbothioamide is an organic compound with the molecular formula C7H14N2S and a molecular weight of 158.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a carbothioamide functional group

Preparation Methods

The synthesis of 3-Methylpiperidine-1-carbothioamide typically involves the reaction of 3-methylpiperidine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Methylpiperidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include mild to moderate temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions .

Scientific Research Applications

3-Methylpiperidine-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Comparison with Similar Compounds

3-Methylpiperidine-1-carbothioamide can be compared with other similar compounds, such as:

    N-Methylpiperidine-1-carbothioamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    1-Phenylmorpholine-4-carbothioamide: Contains a morpholine ring instead of a piperidine ring, resulting in different pharmacological properties.

    Azepane-1-carbothioamide:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.

Properties

IUPAC Name

3-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-6-3-2-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBICUCVLNVRHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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